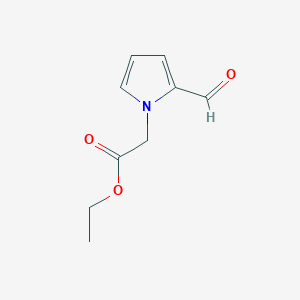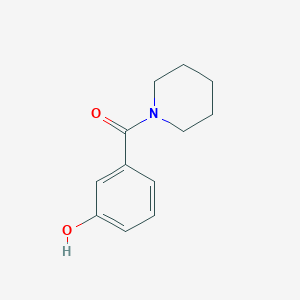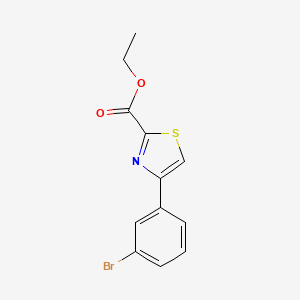
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of butanoic acid with an ethyl group, a benzyloxy carbonyl amino group, and a methyl group attached . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding amine and carboxylic acid or ester .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The benzyloxy carbonyl group is likely to have a significant impact on the compound’s overall structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the amine and ester functional groups. For example, the amine group could participate in reactions with carbonyl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and it might have a higher boiling point than a similar-sized alkane .
Aplicaciones Científicas De Investigación
Enantiomeric Distributions in Fermented Foods
Research has shown the importance of enantiomeric distributions of aroma compounds formed by the Ehrlich degradation of l-Isoleucine in fermented foods. The study of these distributions helps understand the biochemical pathways in food fermentation and flavor development. For example, a study demonstrated the enantiomeric analysis of various metabolites, including ethyl 2-methylbutanoate, in fermented foods, highlighting the enzymatic specificity and its impact on flavor profiles (Matheis, Granvogl, & Schieberle, 2016).
Synthesis of Complex Molecules
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a molecule closely related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," has been identified as a precursor for the synthesis of chiral drugs, including statins, highlighting the compound's significance in medicinal chemistry. The biocatalytic process for synthesizing these esters demonstrates the utility of microbial enzymes in producing optically pure compounds (Ye, Ouyang, & Ying, 2011).
Anticancer Drug Synthesis
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which utilize derivatives of "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," have shown potential as anticancer drugs. These complexes exhibit cytotoxicity against various human tumor cell lines, suggesting their potential in developing new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Aroma Compounds in Wine
The study of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine explores the chemical and sensory characteristics of this compound. Although not directly related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," understanding the sensory impact of similar compounds in food and beverages can inform the development of flavor-enhancing molecules (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBMEQVWSYFMNC-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454774 |
Source


|
| Record name | (s)-n-cbz-valine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
CAS RN |
67436-18-4 |
Source


|
| Record name | (s)-n-cbz-valine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)







![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)


